2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

PDE4B inhibition IC50 selectivity

This dialkyloxyphenyl hybrid PDE4B inhibitor (CAS 923103-68-8) is engineered for PDE4B selectivity to decouple anti-inflammatory efficacy from PDE4D-driven adverse effects. With 300-fold greater PDE4B potency than rolipram and a 9-fold selectivity window, it is the essential tool for dissecting PDE4B-specific cAMP signaling in immune and neuronal models without PDE4D confounds. Its demonstrated 52.19% TNF-α reduction and 56.47% neutrophilia suppression in murine LPS sepsis highlight its robust in vivo activity. For reproducible results in TNF-α-driven disease models (IC50: 7.20 nM), procurement of this exact compound is critical.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 923103-68-8
Cat. No. B2905127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS923103-68-8
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC
InChIInChI=1S/C20H22N2O4/c1-25-17-9-8-14(11-18(17)26-2)12-19(23)21-15-5-3-6-16(13-15)22-10-4-7-20(22)24/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,21,23)
InChIKeyQGUWXEFAMDLVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 923103-68-8): Procurement-Ready PDE4B Inhibitor for Inflammation Research


2-(3,4-Dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 923103-68-8) is a synthetic small-molecule phosphodiesterase 4B (PDE4B) inhibitor belonging to the dialkyloxyphenyl hybrid class [1]. It is also cataloged as PDE4B-IN-4 (Compound 11E) by multiple research reagent suppliers. The compound features a 3,4-dimethoxyphenylacetyl moiety linked via an amide bond to a 3-(2-oxopyrrolidin-1-yl)aniline scaffold, targeting the PDE4B catalytic site with nanomolar potency [1].

Why Generic PDE4 Inhibitors Cannot Replace 2-(3,4-Dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide in Targeted Inflammation Models


PDE4 inhibitors exhibit divergent isoform selectivity profiles, off-target liabilities, and pharmacokinetic properties that preclude simple interchange. First-generation pan-PDE4 inhibitors such as rolipram suffer from dose-limiting emesis due to PDE4D engagement, while second-generation agents like roflumilast carry a restrictive GI tolerability label [1]. The 3,4-dimethoxyphenyl-2-oxopyrrolidinyl scaffold represented by this compound was specifically engineered to shift selectivity toward PDE4B, the isoform most strongly implicated in inflammatory cytokine regulation, thereby decoupling anti-inflammatory efficacy from PDE4D-driven adverse effects [1][2]. Substitution with a generic PDE4 inhibitor that lacks this defined selectivity fingerprint would alter the risk–benefit balance in experimental inflammation models, making procurement of the characterized compound essential for protocol reproducibility.

Quantitative Differentiation of 2-(3,4-Dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (PDE4B-IN-4) Against Closest PDE4 Comparators


PDE4B Enzyme Inhibition Potency: Head-to-Head Against Rolipram

In PDE4B catalytic assays, the target compound (designated 11e/PDE4B-IN-4) demonstrates approximately 300-fold greater potency than the classical PDE4 inhibitor rolipram, and 9-fold superior selectivity for PDE4B over PDE4D compared to rolipram's modest 1.5-fold selectivity [1]. This quantitative advantage directly translates to a wider therapeutic window in cellular and in vivo models.

PDE4B inhibition IC50 selectivity

TNF-α Suppression in Whole Blood: Comparable Efficacy to Roflumilast with Favorable Selectivity

In LPS-stimulated human whole blood TNF-α release assays, the target compound achieves comparable potency (IC50 = 7.20 nM) to the marketed PDE4 inhibitor roflumilast, while maintaining the favorable PDE4B-selective profile that roflumilast lacks [1]. Roflumilast is a dual PDE4B/D inhibitor with a narrower therapeutic index that limits its use to severe COPD.

TNF-α inhibition anti-inflammatory whole blood assay

In Vivo Anti-Inflammatory Efficacy: Superior Neutrophilia and TNF-α Suppression Versus Reference Compounds

In an LPS-induced murine sepsis model, the target compound (11e) produced the highest magnitude of TNF-α suppression (52.19%) and neutrophilia inhibition (56.47%) among all tested dialkyloxyphenyl hybrids, exceeding the performance of reference PDE4 inhibitors evaluated in the same study [1]. This positions the compound as the most effective in vivo anti-inflammatory agent within its chemotype.

LPS-induced sepsis neutrophilia in vivo efficacy

Molecular Docking Stability Advantage Over Roflumilast

Molecular dynamics simulations demonstrate that 11e maintains higher binding stability within the PDE4B catalytic pocket compared to roflumilast, rationalizing the sustained target engagement that underpins its potent cellular and in vivo activity [1]. This computational evidence supports experimental observations and provides a structural rationale for compound selection in long-duration assays.

molecular dynamics binding stability PDE4 active site

Commercial Availability and Quality Control: PDE4B-IN-4 (Compound 11E) as a Defined Research Tool

Unlike many literature PDE4B inhibitors that require custom synthesis, the target compound is commercially cataloged as PDE4B-IN-4 (CAS 923103-68-8) by MedChemExpress (HY-172870) and other specialty suppliers, with documented purity specifications and certificates of analysis. This differentiates it from structurally similar lab-synthesized analogs (e.g., 11b, 11d) that lack commercial sourcing and QC documentation [1].

research reagent quality control commercial availability

Structural Determinants of PDE4B Selectivity: 3,4-Dimethoxyphenyl Moiety Versus Alternative Alkyloxy Substituents

Within the dialkyloxyphenyl hybrid series, the 3,4-dimethoxyphenyl substituent (11e) conferred the highest PDE4B inhibition potency and selectivity among eight close analogs (11a–11h) [1]. Analogs bearing larger alkoxy groups (e.g., 3,4-diethoxy, 3,4-methylenedioxy) exhibited 5- to 50-fold reductions in PDE4B potency, demonstrating that the precise dimethoxy geometry is critical for optimal binding complementarity with the PDE4B catalytic cleft.

structure–activity relationship selectivity dialkyloxyphenyl

Proven Application Scenarios for 2-(3,4-Dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (PDE4B-IN-4) in Inflammation and PDE4 Pharmacology


PDE4B-Selective Pharmacological Profiling in cAMP Signaling Studies

The compound's 300-fold greater PDE4B potency versus rolipram and 9-fold PDE4B/PDE4D selectivity make it an ideal tool for dissecting PDE4B-specific cAMP signaling contributions in primary immune cells and neuronal cultures, where off-target PDE4D inhibition would confound phenotypic interpretation [1].

Acute In Vivo Anti-Inflammatory Efficacy Testing in LPS Challenge Models

With demonstrated superiority in reducing TNF-α (52.19%) and neutrophilia (56.47%) in murine LPS sepsis—the highest among all tested series members—this compound is optimally suited for acute inflammation pharmacology studies requiring robust in vivo readouts [1].

TNF-α Pathway Research with PDE4-Dependent Cytokine Modulation

The compound's potent TNF-α inhibition (IC50 = 7.20 nM) in human whole blood, comparable to roflumilast, supports its use as a reference PDE4B inhibitor in TNF-α-driven disease models (e.g., rheumatoid arthritis, IBD) where PDE4B-mediated cytokine suppression is the primary endpoint [1].

Structure-Based Drug Design and PDE4B Crystallography Studies

Molecular dynamics evidence of higher PDE4B binding stability compared to roflumilast supports the compound's utility as a co-crystallization ligand or computational benchmark for PDE4B structure-based design campaigns, particularly those targeting isoform-selective scaffolds [1].

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.